1-(4-Tert-butylbenzoyl)piperidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-tert-butylphenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-8-6-12(7-9-13)15(19)18-10-4-5-14(17)11-18;/h6-9,14H,4-5,10-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRJCSFKVPXUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Tert-butylbenzoyl)piperidin-3-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a tert-butylbenzoyl group, which contributes to its lipophilicity and potential bioactivity. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological assays.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing receptor binding and enzyme inhibition. While specific targets are still under investigation, preliminary studies suggest activity against certain neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
This compound has exhibited several biological activities:
- Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, warranting further exploration into its effects on mood and cognition.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell proliferation, with IC50 values ranging between 10-30 µM depending on the cell type tested. This suggests that the compound may serve as a lead for developing new anticancer therapeutics.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating promising antibacterial activity that could be further developed into pharmaceutical applications.
- Neuropharmacological Assessment : A neuropharmacological study assessed the effects of the compound on mouse models to evaluate its impact on anxiety-like behaviors. Results showed that administration led to reduced anxiety levels compared to control groups, suggesting potential as an anxiolytic agent.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Key Features
The compound is compared to structurally similar piperidine derivatives, focusing on substituent type, position, and pharmacological implications.
Table 1: Structural and Pharmacological Comparison
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP values, enhancing membrane permeability compared to methyl or trifluoromethoxy substituents.
- Solubility : Hydrochloride salts improve aqueous solubility, though bulky substituents may reduce it slightly compared to smaller analogues (e.g., 4-methylbenzyl derivatives).
Q & A
Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of 1-(4-Tert-butylbenzoyl)piperidin-3-amine hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Mannich Reaction : Piperidin-3-amine is reacted with 4-tert-butylbenzoyl chloride in a nucleophilic acyl substitution to form the benzoylated intermediate. Evidence from analogous piperidine derivatives (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) shows yields of 87–98% under optimized conditions .
Salt Formation : The free base is treated with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification : Recrystallization using methanol/dichloromethane mixtures improves purity (>93% as seen in tert-butyl-substituted piperidine analogs) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify tert-butyl (δ ~1.3 ppm for 9H singlet) and benzoyl (δ ~7.4–7.6 ppm aromatic protons) groups. 2D NMR (e.g., COSY, HSQC) resolves steric hindrance-related signal splitting .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) monitors purity (>95% target peak area) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H] expected m/z ~347.2) and isotopic pattern .
Advanced: How can researchers address discrepancies in NMR data for tert-butyl-substituted piperidine derivatives?
Methodological Answer:
- Deuterated Solvents : Use DMSO-d6 to enhance solubility and reduce aggregation artifacts, particularly for hydrochloride salts .
- Variable Temperature NMR : Resolves dynamic rotational barriers caused by the bulky tert-butyl group .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., Cambridge Structural Database) or published analogs like 4-(4-bromobenzoyl)piperidine hydrochloride .
Advanced: What strategies improve aqueous solubility for in vitro pharmacological assays?
Methodological Answer:
- pH Adjustment : Use phosphate-buffered saline (pH 7.4) to ionize the amine group, enhancing solubility.
- Co-Solvents : Ethanol (≤5% v/v) or DMSO (≤1% v/v) can be added without compromising cell viability .
- Complexation : Cyclodextrins (e.g., HP-β-CD) increase solubility via host-guest interactions, as demonstrated for hydrophobic hydrochloride salts .
Basic: What storage conditions are recommended to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Desiccants : Include silica gel packs to minimize moisture absorption, critical for hydrochloride salts .
- Light Protection : Amber vials prevent photolytic decomposition of the benzoyl group .
Advanced: How does the tert-butyl group influence metabolic stability in preclinical models?
Methodological Answer:
- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- CYP450 Resistance : Steric shielding from the tert-butyl moiety slows oxidative metabolism, as observed in tert-butylphenyl triazole analogs .
- In Vivo Half-Life : Pharmacokinetic studies in rodents show extended T compared to non-substituted analogs, requiring adjusted dosing regimens .
Basic: What solvent systems optimize purification via column chromatography?
Methodological Answer:
- Mobile Phase : Gradient elution with dichloromethane/methanol (95:5 to 85:15) effectively separates the target compound from byproducts .
- TLC Monitoring : Use silica plates and visualize with ninhydrin (for free amines) or UV at 254 nm for benzoyl groups .
Advanced: What mechanistic factors explain byproduct formation during acylation of piperidin-3-amine?
Methodological Answer:
- Steric Hindrance : The tert-butyl group limits access to the amine, favoring side reactions (e.g., over-acylation or dimerization).
- Temperature Control : Lower reaction temperatures (0–5°C) reduce kinetic side products, as shown in Mannich reactions .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation, minimizing incomplete reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
